molecular formula C11H9BrN2OS B6000457 4-bromo-N-(4-pyridinylmethyl)-2-thiophenecarboxamide

4-bromo-N-(4-pyridinylmethyl)-2-thiophenecarboxamide

Cat. No.: B6000457
M. Wt: 297.17 g/mol
InChI Key: AGANUVLMLAQGCV-UHFFFAOYSA-N
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Description

4-bromo-N-(4-pyridinylmethyl)-2-thiophenecarboxamide, also known as PTC-209, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. PTC-209 has been shown to inhibit cancer stem cells, which are believed to be responsible for tumor initiation, progression, and recurrence. In

Scientific Research Applications

4-bromo-N-(4-pyridinylmethyl)-2-thiophenecarboxamide has been shown to have potential therapeutic applications in cancer treatment. Cancer stem cells are believed to be responsible for tumor initiation, progression, and recurrence. This compound has been shown to selectively target and inhibit cancer stem cells, leading to a reduction in tumor growth and metastasis. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy by sensitizing cancer stem cells to these treatments.

Mechanism of Action

4-bromo-N-(4-pyridinylmethyl)-2-thiophenecarboxamide works by inhibiting BMI1, a protein that is overexpressed in cancer stem cells and is essential for their survival and self-renewal. By inhibiting BMI1, this compound induces apoptosis (programmed cell death) in cancer stem cells, leading to a reduction in tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to selectively target cancer stem cells, leaving normal cells unaffected. This compound has been shown to induce apoptosis in cancer stem cells, leading to a reduction in tumor growth and metastasis. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy by sensitizing cancer stem cells to these treatments.

Advantages and Limitations for Lab Experiments

One advantage of 4-bromo-N-(4-pyridinylmethyl)-2-thiophenecarboxamide is its ability to selectively target cancer stem cells, leaving normal cells unaffected. This makes it a promising candidate for cancer treatment. One limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

For 4-bromo-N-(4-pyridinylmethyl)-2-thiophenecarboxamide include further research into its potential therapeutic applications in cancer treatment, as well as its potential applications in other diseases that involve stem cells. Further research is also needed to improve the solubility of this compound to make it more effective in vivo.

Synthesis Methods

4-bromo-N-(4-pyridinylmethyl)-2-thiophenecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-pyridinemethanol and sodium azide to form the corresponding azide. The azide is then reduced using palladium on carbon and hydrogen gas to form the amine. Finally, the amine is reacted with 4-bromo-1-butene to form this compound.

Properties

IUPAC Name

4-bromo-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2OS/c12-9-5-10(16-7-9)11(15)14-6-8-1-3-13-4-2-8/h1-5,7H,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGANUVLMLAQGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNC(=O)C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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